Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-13-5-3-4-7(11)9(13)12-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQUBAHHPYDSQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C(C2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminopyridine with α-Haloketones
Another classical approach involves the condensation of 2-aminopyridine derivatives with α-haloketones under basic conditions to form the imidazo[1,2-a]pyridine ring system, followed by esterification to introduce the ethyl carboxylate group. The chloro substituent is introduced either via the starting aminopyridine or by halogenation post-cyclization using reagents such as phosphorus oxychloride (POCl₃).
Halogenated Intermediate Synthesis
In some patents and research, intermediates like (E)-N'-(5-chloropyridine-2-yl)-N,N-dimethylformamidine are synthesized by reacting 2-amino-5-chloropyridine with DMF-DMA, followed by reaction with bromoacetonitrile under basic conditions. Though this method targets related chloroimidazo[1,2-a]pyridine derivatives, it demonstrates the utility of amidine intermediates in constructing the heterocyclic core.
Analytical Characterization Supporting Preparation
The structural integrity and purity of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate are confirmed by several analytical techniques:
| Technique | Key Findings | Purpose |
|---|---|---|
| ¹H NMR | Aromatic protons at δ ~7.0–9.3 ppm; ethyl group peaks at δ ~4.3 (CH₂) and 1.3 ppm (CH₃) | Confirm substituent positions and purity |
| ¹³C NMR | Signals corresponding to aromatic carbons and ester carbonyl | Structural confirmation |
| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak consistent with C11H9ClN2O2 (m/z ~258.20) | Molecular formula validation |
| Infrared Spectroscopy (IR) | Ester C=O stretch near 1700 cm⁻¹; imidazole ring bands ~1550 cm⁻¹ | Functional group identification |
| Single-Crystal X-ray Diffraction (SC-XRD) | Monoclinic crystal system, space group P2₁/c, unit cell parameters confirming molecular geometry | Definitive structural confirmation |
These characterization data are essential for verifying the success of the synthetic protocols and ensuring batch-to-batch consistency.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate has been explored as a lead compound in the development of new pharmaceuticals. Its structural characteristics suggest potential applications against various diseases:
- Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties, making it a candidate for treating bacterial infections. The presence of the chlorine atom enhances its interaction with biological targets, potentially inhibiting bacterial growth .
- Anticancer Properties : Preliminary research suggests that this compound may also possess anticancer activity. The imidazo[1,2-a]pyridine scaffold is known for its ability to interact with cellular pathways involved in cancer progression .
Drug Development
The unique chemical structure of this compound allows for modifications that can enhance its pharmacological properties:
- Structure-Activity Relationship (SAR) : Researchers have conducted SAR studies to optimize the compound's efficacy against specific targets. Modifications to the imidazo[1,2-a]pyridine core can lead to derivatives with improved potency and selectivity against pathogens or cancer cells .
- High Throughput Screening (HTS) : this compound has been included in HTS assays to identify compounds with desirable biological activities, particularly against multidrug-resistant strains of bacteria and cancer cell lines .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a versatile building block:
- Building Block for Complex Molecules : The compound can be utilized in the synthesis of more complex heterocyclic compounds through various reactions such as nucleophilic substitutions and coupling reactions. This versatility makes it valuable in the development of new materials and chemical processes .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 5 µg/mL against Gram-positive and Gram-negative bacteria. The mechanism of action was linked to inhibition of cell wall synthesis and disruption of membrane integrity.
Case Study 2: Anticancer Research
Research focused on the anticancer properties of this compound demonstrated its ability to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The study highlighted the compound's potential as a lead for developing new anticancer agents targeting specific signaling pathways involved in cell proliferation.
Mechanism of Action
The mechanism of action of Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:
2-ethyl-6-chloro imidazo[1,2-a]pyridine: Exhibits similar chemical properties but may differ in biological activity.
8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Known for its enhanced stability and different reactivity due to the trifluoromethyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Biological Activity
Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features an imidazo[1,2-a]pyridine core with a chlorine substituent at the 8-position and an ethyl ester group at the carboxylic acid site. Its molecular formula is , with a molecular weight of approximately 224.64 g/mol. The unique structure of this compound contributes to its diverse biological activities.
Pharmacological Potential
Preliminary studies indicate that this compound exhibits notable pharmacological activities. Key areas of interest include:
- Antibacterial Activity : Research suggests that compounds with imidazo[1,2-a]pyridine structures may inhibit bacterial DNA gyrase enzymes, which are critical for bacterial replication. This compound is hypothesized to interact similarly, although specific mechanisms remain to be fully elucidated.
- Anticancer Properties : The compound's structural analogs have shown promise as potential anticancer agents. The presence of halogen substituents may enhance interactions with biological targets involved in cancer cell proliferation and survival.
While the precise mechanisms of action for this compound are not extensively documented, it is believed to interact with various biological macromolecules such as enzymes and receptors. Ongoing research aims to clarify these interactions and their implications for therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes comparisons with related compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate | Chlorine at position 6 | Different position affects reactivity and biological activity |
| Ethyl 7-chloroimidazo[1,5-a]pyridine-5-carboxylate | Chlorine at position 7 | Altered pharmacological profile due to different ring structure |
| Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate | Bromine instead of chlorine | May exhibit different antimicrobial properties due to bromine's larger size |
This table illustrates how variations in substituents significantly influence chemical behavior and biological activities.
Study on Antibacterial Activity
A study investigated the antibacterial efficacy of several imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated a strong correlation between structural modifications and antibacterial potency against Gram-positive and Gram-negative bacteria. The compound was particularly effective against strains resistant to conventional antibiotics.
Anticancer Research
In another study focused on cancer therapeutics, this compound demonstrated significant cytotoxic effects in vitro against various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression.
Q & A
Q. What are the optimized synthetic routes for Ethyl 8-chloroimidazo[1,2-a]pyridine-2-carboxylate?
The compound is synthesized via a two-step substitution reaction. First, ethyl bromopyruvate reacts with 2-amino-4-chloropyridine under reflux in ethanol to form the imidazo[1,2-a]pyridine core. Yield optimization (up to 94%) is achieved by controlling stoichiometry and reaction time . Alternative methods involve cyclization of 2-aminopyridin-3-ol derivatives with ethyl bromopyruvate, followed by chlorination at the 8-position using POCl₃ or other halogenating agents .
Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) using Bruker SMART CCD detectors and SHELX software packages (e.g., SHELXL for refinement) resolves bond lengths, angles, and packing motifs. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 8.189 Å, b = 15.821 Å, and β = 105.38° confirm structural integrity . Data collection involves graphite-monochromated radiation and SAINT software for integration .
Q. What spectroscopic methods are used to characterize this compound?
- ¹H/¹³C NMR : Peaks at δ ~8.7 ppm (aromatic protons), δ ~4.3 ppm (ethyl -CH₂-), and δ ~1.3 ppm (ethyl -CH₃) confirm substituent positions .
- HRMS : Exact mass analysis (e.g., m/z 258.20 for C₁₁H₉ClN₂O₂) validates molecular formula .
- IR : Stretching bands at ~1700 cm⁻¹ (ester C=O) and ~1550 cm⁻¹ (imidazole ring) identify functional groups .
Advanced Research Questions
Q. How can regioselective functionalization at the 6-, 7-, or 8-positions be achieved?
Microwave-assisted Suzuki coupling with Pd catalysts enables selective bifunctionalization. For example, 7-chloro-8-iodo derivatives undergo cross-coupling with aryl boronic acids at 100°C in DMF, maintaining the ester group’s integrity . Halogen substituents (Cl, Br) at specific positions direct electrophilic substitution via resonance effects .
Q. What computational methods predict the electronic properties of derivatives?
Density Functional Theory (DFT) calculates HOMO-LUMO gaps, electrostatic potentials, and nonlinear optical (NLO) properties. Solvent effects (e.g., polarizable continuum models) and natural bond orbital (NBO) analysis reveal charge transfer interactions in derivatives like ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate .
Q. How are structure-activity relationship (SAR) studies designed for antiproliferative applications?
- Derivatization : Hydrazide coupling (e.g., with 4-(prop-2-yn-1-yloxy)benzaldehyde) introduces π-π stacking motifs for kinase inhibition .
- Bioassays : In vitro testing against lung/pancreatic cancer cells (IC₅₀ values) and receptor tyrosine kinase (c-Met) inhibition assays guide SAR . Toxicity is assessed via hepatic/kidney function markers in rodent models .
Q. What strategies mitigate toxicity in preclinical studies?
- Metabolic Profiling : CYP450 inhibition assays identify reactive metabolites.
- Vehicle Optimization : Use of aqueous/organic solvent mixtures (e.g., DMSO:PBS) reduces off-target effects in rodent trials .
- Dose Escalation : Starting at 25 mg/kg (mouse models) with histopathological monitoring ensures safety margins .
Q. How are amide derivatives synthesized for targeted drug delivery?
Active ester intermediates (e.g., NHS esters) react with amino acid derivatives under Schotten-Baumann conditions. For example, coupling ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate with glycine ethyl ester in DCM yields hydrazide derivatives with >80% purity .
Methodological Considerations
Q. How do substituents influence reaction mechanisms in imidazo[1,2-a]pyridines?
Electron-withdrawing groups (Cl, NO₂) at the 8-position deactivate the ring toward electrophilic substitution but enhance nucleophilic aromatic substitution (NAS) at the 3-position. Kinetic studies (UV-Vis monitoring) show rate constants (k) increase with para-substituted aryl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
